BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-N-Boc-2-morpholinecarbaldehyde molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(R)-N-Boc-2-
Compound Name: )
morpholinecarbaldehyde

cat. No.: B1586803

An In-Depth Technical Guide to (R)-N-Boc-2-morpholinecarbaldehyde: Synthesis,
Characterization, and Application

For researchers, scientists, and drug development professionals, the strategic selection of
chiral building blocks is a cornerstone of modern medicinal chemistry. (R)-N-Boc-2-
morpholinecarbaldehyde stands out as a versatile intermediate, prized for its stereochemical
integrity and the synthetic handles it offers. This guide provides a comprehensive overview of
its properties, synthesis, characterization, and critical applications, grounded in established
chemical principles.

Core Physicochemical Properties

(R)-N-Boc-2-morpholinecarbaldehyde, systematically named tert-butyl (2R)-2-
formylmorpholine-4-carboxylate, is a stable, chiral aldehyde. The presence of the tert-
butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is crucial; it prevents
unwanted side reactions and allows the aldehyde moiety to be the primary site of reactivity.[1]
This strategic protection is fundamental to its utility in multi-step synthetic sequences common
in drug discovery.[1]

A summary of its key quantitative data is presented below for easy reference.
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Property Value Source(s)
Molecular Weight 215.25 g/mol [1112]
Molecular Formula C10H17NO4 [11[2][3]
CAS Number 913642-85-0 [2][41[5]
Boiling Point 309.1 °C at 760 mmHg [11[2][6]
Density 1.18 g/cm3 [2][6]

Flash Point 140.7 °C [2][6]
Appearance ;Zﬁcijlzla colorless to pale N/A

Synthesis and Purification: A Strategic Approach

The synthesis of enantiomerically pure morpholine derivatives is a well-explored area of
organic chemistry. An operationally simple and scalable approach, adapted from methodologies
developed for the (S)-enantiomer, utilizes (R)-epichlorohydrin as the chiral source.[7][8] This
ensures the stereocenter is set early and maintained throughout the synthesis.

Synthesis Workflow Diagram

Click to download full resolution via product page

Caption: Synthetic workflow for (R)-N-Boc-2-morpholinecarbaldehyde.

Detailed Experimental Protocol: Synthesis
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This protocol describes a plausible, multi-step synthesis. The choice of a mild oxidation in the
final step is critical to prevent over-oxidation to the carboxylic acid and to preserve the integrity
of the Boc-protecting group.

o Step 1: Synthesis of (R)-2-Hydroxymethylmorpholine (Intermediate F)

o Rationale: This step establishes the core morpholine ring system. The reaction of a chiral
epoxide with an amino alcohol is a robust method for generating such scaffolds.

o Procedure: To a solution of ethanolamine (1.0 eq) in a suitable solvent like methanol at 0
°C, add (R)-epichlorohydrin (1.1 eq) dropwise. Allow the reaction to warm to room
temperature and stir for 24 hours. The solvent is removed under reduced pressure. The
resulting crude amino diol is then subjected to cyclization. Acommon method involves
reaction with triphenylphosphine and diethyl azodicarboxylate (Mitsunobu conditions) or by
converting the primary alcohol to a leaving group (e.qg., tosylate) followed by intramolecular
cyclization with a base like sodium hydride.

o Step 2: Boc Protection of the Morpholine Nitrogen (Intermediate H)

o Rationale: Introduction of the Boc group protects the nucleophilic nitrogen, directing
subsequent reactions to the hydroxyl group. This is a standard and high-yielding
transformation.

o Procedure: Dissolve the crude (R)-2-hydroxymethylmorpholine (1.0 eq) in
dichloromethane (DCM). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate
(Boc20, 1.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature overnight.
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the
organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Step 3: Oxidation to the Aldehyde (Product J)

o Rationale: The selective oxidation of the primary alcohol to an aldehyde is the final key
transformation. Dess-Martin periodinane (DMP) is an excellent choice as it operates under
mild, neutral conditions, minimizing side reactions.

o Procedure: Dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in dry DCM. Add
Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The reaction is
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typically complete within 1-2 hours, monitored by Thin Layer Chromatography (TLC).

o Self-Validation: The reaction is quenched by adding a 1:1 mixture of saturated aqueous
sodium bicarbonate and sodium thiosulfate, which neutralizes the acid byproduct and
reduces excess DMP. Stir vigorously until the layers are clear.

» Step 4: Purification (Final Product L)

o Rationale: Purification via column chromatography is necessary to remove residual
reagents and byproducts, yielding the high-purity aldehyde required for subsequent
applications.

o Procedure: Extract the quenched reaction mixture with DCM. Combine the organic layers,
dry over sodium sulfate, and concentrate. Purify the crude product by flash column
chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is paramount. A combination of NMR
and IR spectroscopy provides a definitive analytical fingerprint.
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Expected Chemical Shift /

Technique Rationale
Frequency
The aldehyde proton is highly
deshielded due to the
1H NMR 09.5-10.0 ppm (s, 1H) electronegativity of the

carbonyl oxygen and magnetic
anisotropy.[9]

0 2.5-4.5 ppm (m, 7H)

Protons of the morpholine ring.

01.4-15ppm (s, 9H)

The nine equivalent protons of
the tert-butyl group of the Boc

protector.

Characteristic chemical shift

13C NMR 0 195 - 205 ppm for an aldehyde carbonyl
carbon.[9]
Quaternary carbon of the Boc
0 ~80 ppm
group (C(CHs)3).
Carbons of the morpholine
040 - 70 ppm )
ring.
Methyl carbons of the Boc
0 ~28 ppm

group.

IR Spectroscopy

~1720-1740 cm~1 (strong)

Strong C=0 stretching
vibration of the aldehyde.[9]
[10]

~2720cm~t & ~2820 cm™?

(medium)

Characteristic C-H stretching
vibrations of the aldehyde

proton (Fermi doublet).[9]

~1680-1700 cm~1 (strong)

C=0 stretching of the Boc

group carbamate.

Key Applications in Drug Development
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(R)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block primarily used in the
synthesis of complex nitrogen-containing heterocycles for drug candidates, including potential
CNS agents, antivirals, and kinase inhibitors.[1] Its aldehyde functionality is a gateway for
various carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Application: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing
amines. It involves the reaction of the aldehyde with a primary or secondary amine to form an
iminium ion intermediate, which is then reduced in situ to the target amine.

Reductive Amination Workflow Diagram

(R)-N-Boc-2- Aldehyde
morpholinecarbaldehyde -~

Iminium lon
Formation Intermediate
Primary/Secondary Amine Nucleophile -
(R-NH2 or R'2NH)

N
,g In Situ Re@ Chiral Amine Product
Mild Reducing Agent Hydride Source ~ ~
(e.g., NaBH(OACc)3)

Click to download full resolution via product page

Caption: Workflow for reductive amination using the title compound.

Detailed Experimental Protocol: Reductive Amination

o Rationale: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective
reducing agent that is particularly effective for reductive aminations. It does not readily
reduce the starting aldehyde, thus minimizing side reactions.

e Procedure: To a stirred solution of (R)-N-Boc-2-morpholinecarbaldehyde (1.0 eq) in a
suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired
primary or secondary amine (1.1 eq).

o Self-Validation (Iminium Formation): If desired, a small amount of acetic acid (0.1 eq) can be
added to catalyze the formation of the iminium ion intermediate. The reaction is typically
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stirred for 30-60 minutes at room temperature to ensure this formation is complete before the
reducing agent is added.

e Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
The reaction is often exothermic and should be controlled.

e Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS
until the starting aldehyde is consumed (typically 2-12 hours).

o Work-up: Quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash
the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

« Purification: Purify the resulting amine product by flash column chromatography or
crystallization as needed.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of this reagent.

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[1][5] This prevents degradation
from atmospheric moisture and oxygen.

e Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]

» Safety: While specific toxicity data for the (R)-enantiomer is not readily available, related
compounds are known to cause skin and eye irritation and may cause respiratory irritation.
[3][12] Standard precautions for handling chemical reagents should be strictly followed.

Conclusion

(R)-N-Boc-2-morpholinecarbaldehyde is more than just a chemical intermediate; it is an
enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust
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design, featuring a stable chiral core and strategically placed reactive and protective groups,
makes it an invaluable asset in the highly demanding field of pharmaceutical research and
development. Understanding its synthesis, characterization, and reactivity empowers scientists
to construct novel molecular architectures with greater precision and purpose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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